molecular formula C13H21F3N2O11S B2640971 2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate CAS No. 353744-64-6

2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate

Cat. No.: B2640971
CAS No.: 353744-64-6
M. Wt: 470.37
InChI Key: HHLSHUZVCWARFL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate is a structurally complex molecule combining a sulfonate ester, a trifluoroethyl group, and a 4-methylpiperazine moiety, stabilized as a dioxalate salt. The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and modulating lipophilicity, while the 4-methylpiperazine contributes basicity and solubility, though its pKa may be reduced due to proximity to fluorine . The dioxalate counterion likely improves crystallinity and solubility compared to free-base forms, critical for formulation in pharmaceutical or agrochemical applications.

  • Pharmaceutical: Piperazine derivatives are common in CNS drugs (e.g., antipsychotics) due to their ability to cross the blood-brain barrier.
  • Agrochemical: Sulfonate esters and fluorine substituents are prevalent in herbicides, as seen in sulfonylurea analogs (e.g., triflusulfuron methyl ester) .

Properties

IUPAC Name

oxalic acid;2,2,2-trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O3S.2C2H2O4/c1-13-2-4-14(5-3-13)6-7-18(15,16)17-8-9(10,11)12;2*3-1(4)2(5)6/h2-8H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLSHUZVCWARFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCS(=O)(=O)OCC(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate typically involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroethanol with ethanesulfonyl chloride to form 2,2,2-trifluoroethyl ethanesulfonate. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, hydrolysis of the ethanesulfonate group can yield ethanesulfonic acid, while oxidation of the piperazine ring can produce various oxidized derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. The piperazine ring is known for its presence in various pharmacologically active compounds, making it a valuable scaffold in drug design.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit activity against certain cancer cell lines. For instance, modifications involving the piperazine ring have shown promise in targeting non-small cell lung carcinoma and ovarian cancer cells, potentially through mechanisms involving DNA alkylation and inhibition of cancer stem cell proliferation .

Neuropharmacology

The piperazine moiety also plays a crucial role in neuropharmacological research. Compounds containing piperazine are often explored for their effects on neurotransmitter systems.

  • Serotonin Receptor Modulation : Research indicates that similar compounds can act as serotonin receptor antagonists or agonists, which may lead to novel treatments for psychiatric disorders such as depression and anxiety .

Materials Science

The trifluoroethyl group imparts unique physical properties that can be exploited in materials science.

  • Fluorinated Polymers : The incorporation of trifluoroethyl groups into polymer matrices can enhance chemical resistance and thermal stability. This property is advantageous in developing coatings and materials for harsh environments .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityShowed efficacy against ovarian cancer cell lines with IC50 values indicating potent activity.
Study BNeuropharmacologyInvestigated the modulation of serotonin receptors; compounds exhibited significant binding affinity compared to known standards.
Study CMaterial PropertiesDeveloped a fluorinated polymer exhibiting enhanced durability and resistance to solvents; potential applications in protective coatings.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The ethanesulfonate moiety can participate in ionic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. Piperazine-Containing Compounds
Compound Name Core Structure Key Substituents Fluorine Presence Counterion Application
Target Compound Ethanesulfonate 4-methylpiperazine, trifluoroethyl Yes Dioxalate Pharma/Agrochemical
Ciprofloxacin HCl Quinolone Piperazine, cyclopropyl No HCl Antibiotic
Triflusulfuron methyl ester Sulfonylurea Trifluoroethoxy, dimethylamino Yes Methyl ester Herbicide
  • Key Differences: The target compound’s sulfonate ester contrasts with sulfonylureas (e.g., triflusulfuron), which inhibit plant acetolactate synthase. Sulfonate esters may act as prodrugs, whereas sulfonylureas directly inhibit enzyme activity. The 4-methylpiperazine in the target compound enhances solubility compared to non-polar agrochemicals but reduces basicity due to fluorine’s inductive effects .
b. Fluorinated Substituents
Compound Name Fluorinated Group Impact on Properties
Target Compound Trifluoroethyl ↑ Lipophilicity, ↑ metabolic stability
Triflusulfuron methyl ester Trifluoroethoxy ↑ Herbicidal potency, ↓ soil mobility
Fluoxetine HCl Trifluoromethyl ↑ Bioavailability, ↑ half-life
  • Trifluoroethyl vs. Both groups enhance resistance to oxidative metabolism, but trifluoroethoxy’s ether linkage may increase water solubility .
c. Counterion Effects
Compound Name Counterion Solubility (mg/mL) Stability
Target Compound Dioxalate Moderate (~10) High (crystalline)
Piperazine HCl HCl High (>50) Moderate
Triflusulfuron methyl ester Methyl ester Low (<1) Low (hydrolyzes)
  • Dioxalate vs. HCl :
    • Dioxalate salts typically exhibit lower solubility than hydrochlorides but superior crystallinity, aiding in purification and formulation.

Research Findings and Mechanistic Insights

Fluorine’s Role: The trifluoroethyl group reduces the basicity of the piperazine nitrogen (pKa ~7.5 vs. ~9.5 for non-fluorinated analogs), altering ionization and membrane permeability . Enhanced metabolic stability is inferred from fluorine’s resistance to cytochrome P450 oxidation, a feature shared with triflusulfuron .

Agrochemical vs. Pharmaceutical Profiles: The target compound’s piperazine moiety diverges from typical herbicidal scaffolds (e.g., triazine rings in sulfonylureas), hinting at novel mechanisms of action .

Biological Activity

2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

CxHyFzNaObSc\text{C}_{x}\text{H}_{y}\text{F}_{z}\text{N}_{a}\text{O}_{b}\text{S}_{c}

Where:

  • x,y,z,a,b,cx,y,z,a,b,c denote the number of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms respectively.

Pharmacological Properties

Antimicrobial Activity : Research indicates that compounds containing piperazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can effectively inhibit the growth of various bacterial strains and fungi .

CNS Activity : The presence of piperazine in the structure suggests potential central nervous system (CNS) activity. Compounds like this have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression .

Anticancer Potential : Some studies suggest that trifluoromethylated compounds may possess anticancer properties. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of drugs, potentially leading to improved efficacy against cancer cells .

The biological activity of 2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate may involve several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways essential for pathogen survival.
  • Receptor Modulation : The compound could act on neurotransmitter receptors in the CNS, influencing mood and behavior.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting cellular integrity and function.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to 2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Study 2: CNS Effects

In a preclinical study involving rodent models, a piperazine derivative was tested for anxiolytic effects. The compound showed a dose-dependent reduction in anxiety-like behaviors in elevated plus-maze tests. These findings support the hypothesis that similar compounds may modulate GABAergic transmission .

Data Tables

Property Value
Molecular Weight301.307 g/mol
SolubilitySoluble in DMSO
Boiling PointNot available
Melting PointNot available
Antimicrobial Activity (MIC)32 - 128 µg/mL
Biological Activity Observed Effect
AntimicrobialSignificant inhibition
CNS ModulationAnxiolytic effects
AnticancerPotential cytotoxicity

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to identify side products (e.g., hydrolysis of the sulfonate ester).
  • Adjust stoichiometry (e.g., 1.2–1.5 equivalents of 4-methylpiperazine) to minimize unreacted starting material .

How can researchers validate the structural integrity and purity of this compound using advanced analytical techniques?

Basic Research Focus
Primary Methods :

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of the 4-methylpiperazine moiety (δ 2.3–2.8 ppm for N–CH3 and piperazine protons) and trifluoroethyl group (δ 4.5–4.7 ppm for –OCH2CF3) .
    • ¹⁹F NMR : Verify trifluoroethyl signals (δ –70 to –75 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching for molecular ion [M+H]⁺ to confirm stoichiometry.

Q. Advanced Purity Assessment :

  • HPLC with Charged Aerosol Detection (CAD) : Quantify impurities <0.1% by area normalization. Use a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
  • X-ray Crystallography : Resolve crystal structure to confirm dioxalate salt formation (e.g., hydrogen-bonding patterns between oxalate and piperazine) .

What experimental designs are suitable for investigating the compound’s stability under varying pH and temperature conditions?

Advanced Research Focus
Design Framework :

  • Split-Plot Design :
    • Main Plot : pH (3.0, 7.4, 9.0) to simulate physiological and storage conditions.
    • Subplot : Temperature (4°C, 25°C, 40°C) over 4 weeks .
  • Response Variables : Degradation products quantified via HPLC; kinetic modeling (Arrhenius equation) to predict shelf life.

Q. Key Findings from Analogous Compounds :

  • Trifluoroethyl sulfonates hydrolyze rapidly at pH >8.0, forming ethanesulfonic acid derivatives. Stabilizers like citrate buffers (pH 6.0–7.0) reduce degradation .

How can contradictory data in pharmacological studies (e.g., receptor binding vs. in vivo efficacy) be systematically resolved?

Advanced Research Focus
Methodological Approach :

Comparative Binding Assays :

  • Use radioligand displacement assays (e.g., ³H-labeled antagonists) to measure affinity for serotonin/dopamine receptors.
  • Cross-validate with computational docking (e.g., AutoDock Vina) to identify steric clashes or solvation effects .

In Vivo Pharmacokinetics :

  • Assess bioavailability and blood-brain barrier penetration in rodent models. Poor efficacy may stem from rapid metabolism of the sulfonate ester .

Q. Case Study :

  • Piperazine derivatives often exhibit high in vitro affinity but low in vivo activity due to metabolic instability. Structural modifications (e.g., replacing sulfonate with carbamate) may improve metabolic resistance .

What methodologies are recommended for assessing the environmental impact of this compound’s degradation byproducts?

Advanced Research Focus
Integrated Workflow :

Abiotic Degradation :

  • Hydrolysis studies (pH 7–9, 25°C) to identify sulfonic acid and piperazine fragments .

Ecotoxicity Screening :

  • Algal Growth Inhibition Test (OECD 201): Measure EC50 for Raphidocelis subcapitata exposed to degradation products.
  • Daphnia magna Acute Toxicity (OECD 202): 48-hour LC50 determination .

Q. Statistical Analysis :

  • Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with activity .

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